molecular formula C18H20N4OS B2381057 2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole CAS No. 2415488-12-7

2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole

Cat. No.: B2381057
CAS No.: 2415488-12-7
M. Wt: 340.45
InChI Key: OLCHSOVPJUKPQJ-UHFFFAOYSA-N
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Description

2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzoxazole ring, a piperazine moiety, and a thiazole ring, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic conditions.

    Synthesis of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea.

    Coupling of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and an appropriate alkylating agent.

    Final Assembly: The final compound is obtained by coupling the thiazole and benzoxazole intermediates through a series of condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the benzoxazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(2-Thiazolyl)piperazin-1-yl]-1,3-benzoxazole
  • 2-[4-(2-Pyridyl)piperazin-1-yl]-1,3-benzoxazole
  • 2-[4-(2-Imidazolyl)piperazin-1-yl]-1,3-benzoxazole

Uniqueness

2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole is unique due to the presence of the cyclopropyl group on the thiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

Properties

IUPAC Name

2-[4-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS/c1-2-4-16-15(3-1)20-18(23-16)22-9-7-21(8-10-22)11-14-12-24-17(19-14)13-5-6-13/h1-4,12-13H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLCHSOVPJUKPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=CS2)CN3CCN(CC3)C4=NC5=CC=CC=C5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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